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Cyclic hydroxamate derivative 1 -

Cyclic hydroxamate derivative 1

Catalog Number: EVT-10965083
CAS Number:
Molecular Formula: C17H13F3N2O3
Molecular Weight: 350.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclic hydroxamate derivative 1 is classified under hydroxamic acids, a group of compounds characterized by the presence of a hydroxamic functional group (-C(=O)NHOH). These compounds are known for their ability to chelate metal ions, particularly zinc, which is essential for the catalytic activity of various metalloenzymes, including histone deacetylases. The compound has been extensively studied due to its potential therapeutic applications in cancer treatment and other diseases where histone modification plays a pivotal role.

Synthesis Analysis

The synthesis of cyclic hydroxamate derivative 1 involves several sophisticated methodologies:

  • Liquid-Phase Synthesis: This method entails the synthesis of a linear peptide followed by cyclization in the liquid phase.
  • Solid-Phase Synthesis: This approach can be executed in two ways:
    • Cyclization occurs upon cleavage from the resin.
    • Cleavage from the resin is followed by liquid-phase cyclization.

The resulting cyclic peptide precursors are then modified to form the corresponding hydroxamates. These derivatives are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity and yield .

Molecular Structure Analysis

Cyclic hydroxamate derivative 1 exhibits a complex molecular structure characterized by its cyclic nature and the presence of functional groups that facilitate its biological activity. The core structure typically involves:

  • A cyclic backbone formed from amino acids.
  • A hydroxamic acid moiety that is critical for its interaction with metal ions.

The precise molecular formula and structural data can vary based on specific modifications made during synthesis, but it generally retains the essential features that confer its biological activity .

Chemical Reactions Analysis

Cyclic hydroxamate derivative 1 participates in several chemical reactions that enhance its functionality:

  • Metal Chelation: The hydroxamic acid group chelates zinc ions in histone deacetylases, inhibiting their activity.
  • Hydrolysis Reactions: Under certain conditions, cyclic hydroxamates can undergo hydrolysis, which may affect their stability and biological activity.

These reactions are fundamental to understanding how cyclic hydroxamate derivative 1 operates within biological systems and its potential modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action for cyclic hydroxamate derivative 1 primarily involves its inhibition of histone deacetylases. By chelating the zinc ion at the active site of these enzymes, it disrupts their function, leading to an accumulation of acetylated histones. This alteration in histone acetylation status results in changes in gene expression patterns that can promote apoptosis in cancer cells and inhibit cell proliferation. The detailed mechanistic pathway includes:

  1. Binding: The compound binds to the active site of histone deacetylases via its hydroxamic acid moiety.
  2. Inhibition: This binding prevents substrate access to the enzyme, effectively inhibiting its catalytic action.
  3. Biological Outcome: The resultant increase in acetylated histones leads to transcriptional activation of tumor suppressor genes and inhibition of oncogenes .
Physical and Chemical Properties Analysis

Cyclic hydroxamate derivative 1 possesses distinct physical and chemical properties that contribute to its functionality:

These properties are critical for determining the compound's behavior in biological systems and its therapeutic potential .

Applications

Cyclic hydroxamate derivative 1 has several scientific applications, primarily in the field of cancer research:

  • Histone Deacetylase Inhibition: As a potent inhibitor, it serves as a lead compound for developing new anticancer therapies targeting epigenetic regulation.
  • Metal Chelation Therapy: Its ability to chelate metal ions makes it valuable in studies related to metal ion homeostasis and toxicity.
  • Research Tool: It is used as a biochemical tool to study gene expression regulation mechanisms and cellular signaling pathways associated with cancer progression.
Biosynthetic Pathways of Endogenous Cyclic Hydroxamates

Genetic Regulation of Benzoxazinoid Clusters in Poaceae

The benzoxazinoid biosynthetic pathway in grasses (Poaceae) is governed by a specialized gene cluster located on chromosome 4 in maize (Zea mays). This cluster comprises seven core genes (Benzoxazinoneless 1 to Benzoxazinoneless 6 and Benzoxazinoneless 8) that encode enzymes responsible for synthesizing 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative (DIMBOA). Phylogenomic analyses reveal that the cluster originated before the radiation of Poaceae through sequential duplications of two ancestral genes: the α-subunit of tryptophan synthase (TSA) and a cytochrome P450 gene (CYP71C). The TSA duplication gave rise to Benzoxazinoneless 1, which encodes an indole-3-glycerol phosphate lyase that channels primary metabolic intermediates into benzoxazinoid synthesis. Concurrently, duplications of the ancestral CYP71C gene generated the cytochrome P450 enzymes Benzoxazinoneless 2 to Benzoxazinoneless 5 [1] [9].

Positive selection analysis indicates functional divergence following gene duplication, with specific amino acid substitutions in Benzoxazinoneless 2 to Benzoxazinoneless 5 enhancing catalytic efficiency for benzoxazinoid synthesis. Crucially, these genes lack synteny conservation across grass genomes, suggesting chromosomal rearrangements concentrated at chromosome tips facilitated cluster assembly. This physical clustering ensures coordinated inheritance and regulatory control, as evidenced by Benzoxazinoneless genes exhibiting parallel expression patterns in seedling tissues where defense compounds are critical [1] [9].

Table 1: Core Enzymes in the Maize Benzoxazinoid Gene Cluster

GeneEnzyme FunctionReaction Catalyzed
Benzoxazinoneless 1Indole-3-glycerol phosphate lyaseConverts indole-3-glycerol phosphate to indole
Benzoxazinoneless 2Cytochrome P450 CYP71C1Hydroxylation of indole to indolin-3-one
Benzoxinoneless 3Cytochrome P450 CYP71C2Hydroxylation to 3-hydroxyindolin-2-one
Benzoxazinoneless 4Cytochrome P450 CYP71C3Ring expansion to 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA)
Benzoxazinoneless 5Cytochrome P450 CYP71C47-Hydroxylation of DIBOA
Benzoxazinoneless 8UDP-glucosyltransferaseGlucosylation of DIBOA to DIBOA-glucose

Enzymatic Mechanisms for DIBOA/DIMBOA Assembly

Benzoxazinoid biosynthesis initiates in the plastids, where Benzoxazinoneless 1 decouples indole production from tryptophan biosynthesis by converting indole-3-glycerol phosphate to indole. This intermediate is subsequently oxygenated through four sequential cytochrome P450-mediated reactions:

  • Benzoxazinoneless 2 (CYP71C1) hydroxylates indole at the C2 position
  • Benzoxazinoneless 3 (CYP71C2) hydroxylates the resulting indolin-3-one at C4
  • Benzoxazinoneless 4 (CYP71C3) catalyzes ring expansion to form DIBOA
  • Benzoxazinoneless 5 (CYP71C4) performs C7 hydroxylation [1] [2].

DIBOA is then glucosylated by Benzoxazinoneless 8 or Benzoxazinoneless 9 in the cytosol to form stable DIBOA-glucose, which accumulates in vacuoles. The conversion to DIMBOA-glucose involves two cytosolic enzymes:

  • Benzoxazinoneless 6, a 2-oxoglutarate-dependent dioxygenase, specifically hydroxylates DIBOA-glucose at C7 to form 2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucose (TRIBOA-glucose). Remarkably, Benzoxazinoneless 6 exhibits exclusive substrate specificity for the glucosylated form and localizes to the cytoplasm despite processing a vacuolar-stored metabolite [2].
  • Benzoxazinoneless 7, an O-methyltransferase, then methylates TRIBOA-glucose to yield DIMBOA-glucose. This enzyme displays moderate catalytic efficiency (k~cat~ = 0.25 s⁻¹) and narrow substrate range, showing no activity toward non-benzoxazinoid phenolics [2] [6].

Table 2: Kinetic Parameters of Key Modification Enzymes

EnzymeSubstrateK~m~ (mM)k~cat~ (s⁻¹)Catalytic Efficiency (k~cat~/K~m~)
Benzoxazinoneless 6DIBOA-glucose0.373 ± 0.0322.10 ± 0.15.6 ± 1.6
Benzoxazinoneless 7TRIBOA-glucose0.272 ± 0.0120.249 ± 0.0040.91 ± 0.34

Metabolic Gene Cluster Organization in Oat (Avena strigosa)

Oat (Avena strigosa) synthesizes antimicrobial triterpenoid saponins (avenacins) through a metabolic gene cluster distinct from benzoxazinoid pathways. The avenacin cluster includes a specialized three-gene "acylation module" essential for N-methyl anthranilate transfer onto the triterpenoid backbone:

  • Methyltransferase 1 catalyzes N-methylation of anthranilate using S-adenosyl methionine
  • UDP-glucosyltransferase 74H5 glucosylates N-methyl anthranilate to form the activated donor
  • Serine carboxypeptidase-like acyltransferase 1 transfers N-methyl anthranilate from the glucosylated donor to the C21 position of the triterpenoid [3].

This gene triad exhibits co-expression in root epidermal cells, the site of avenacin biosynthesis. Subcellular localization studies reveal compartmentalization of avenacin assembly: early cyclization steps occur in the cytoplasm, while acylation takes place in the vacuole. This spatial organization requires transporter-mediated shuttling of intermediates. The clustering of these functionally related genes enables co-inheritance and coordinated transcriptional regulation, as evidenced by promoter analysis showing shared cis-regulatory elements. Evolutionary analyses indicate the cluster arose through neofunctionalization of existing genes rather than horizontal transfer, with gene relocation to chromosomal regions permissive for secondary metabolism [3].

Evolutionary Conservation of Siderophore Biosynthesis

Fungi and bacteria employ parallel clustering strategies for hydroxamate-type siderophore biosynthesis, though enzymatic mechanisms differ from plant pathways. In Aspergillus species, the triacetylfusarinine C (TAFC) siderophore cluster encodes three peroxisome-targeted enzymes:

  • SidI: Mevalonyl-coenzyme A ligase
  • SidH: Mevalonyl-coenzyme A hydratase
  • SidF: Anhydromevalonyl-coenzyme A transferase [4] [8].

Peroxisomal targeting signals (PTS1) direct these enzymes to peroxisomes, where compartmentalization optimizes precursor channeling. Disruption of peroxisomal import in Aspergillus nidulans significantly reduces TAFC production, confirming the metabolic advantage of this subcellular organization. Evolutionary conservation is evident in orthologous clusters across fungi, including Neurospora crassa, where siderophore biosynthesis enzymes retain functional peroxisomal targeting [4] [8].

While plant benzoxazinoid clusters evolved independently, they share mechanistic principles with fungal systems:

  • Gene Neofunctionalization: Ancestral primary metabolic genes (e.g., TSA in plants, CoA ligases in fungi) underwent duplication and divergence
  • Physical Clustering: Chromosomal rearrangements positioned co-adapted genes in contiguous arrays
  • Subcellular Compartmentalization: Both pathways exploit organellar targeting (peroxisomes in fungi, plastids/vacuoles in plants) to sequester reactive intermediates [1] [3] [8].

Table 3: Comparative Features of Metabolic Clusters

FeaturePlant BenzoxazinoidsOat AvenacinsFungal Siderophores
Cluster TypeDefense compound biosynthesisDefense compound biosynthesisIron acquisition system
Key EnzymesCytochrome P450s, 2-ODDs, MethyltransferasesSCPL acyltransferases, MethyltransferasesCoenzyme A ligases, Hydratases
Subcellular OrganizationPlastids (initial steps), Cytoplasm (modifications), Vacuoles (storage)Cytoplasm (early steps), Vacuoles (acylation)Peroxisomes
Evolutionary MechanismGene duplication and rearrangementGene neofunctionalization and relocationVertical inheritance with PTS conservation
Regulatory AdvantageCoordinated expression in seedlingsTissue-specific expression in rootsIron-responsive regulation

Properties

Product Name

Cyclic hydroxamate derivative 1

IUPAC Name

1-benzoyl-3-hydroxy-2-[3-(trifluoromethyl)phenyl]imidazolidin-4-one

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)13-8-4-7-12(9-13)15-21(10-14(23)22(15)25)16(24)11-5-2-1-3-6-11/h1-9,15,25H,10H2

InChI Key

KDNAARNFNBRRTM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(N1C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)O

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